molecular formula C13H17NO3 B7946560 4-Acetamidophenyl pivalate

4-Acetamidophenyl pivalate

Número de catálogo: B7946560
Peso molecular: 235.28 g/mol
Clave InChI: YFEPFAQAURRIRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Acetamidophenyl pivalate is a synthetic organic compound featuring a pivalate ester group (tert-butyl ester) and a 4-acetamido substituent on the phenyl ring. This structure confers unique physicochemical properties, including enhanced hydrolytic stability compared to smaller esters (e.g., methyl or ethyl esters) due to steric hindrance from the bulky pivalate group . Its design draws inspiration from Sivelestat, a known HNE inhibitor containing a 4-(sulfamoyl)phenyl pivalate fragment, but replaces the sulfonamide group with an acetamido moiety to modulate activity and stability .

Propiedades

IUPAC Name

(4-acetamidophenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)14-10-5-7-11(8-6-10)17-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPFAQAURRIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl pivalate typically involves the esterification of 4-acetamidophenol with pivalic acid. One common method includes the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of 4-acetamidophenyl pivalate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetamidophenyl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mecanismo De Acción

The mechanism of action of 4-acetamidophenyl pivalate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-acetamidophenol and pivalic acid. The released 4-acetamidophenol can further interact with biological targets, potentially exerting pharmacological effects .

Comparación Con Compuestos Similares

Sivelestat Derivatives

Sivelestat (4-(sulfamoyl)phenyl pivalate) shares the pivalate ester group with 4-acetamidophenyl pivalate but differs in the substituent at the 4-position (sulfamoyl vs. acetamido). Studies indicate that sulfamoyl groups enhance HNE inhibitory activity by forming stronger hydrogen bonds with Ser195 in the enzyme’s active site. However, the acetamido group in 4-acetamidophenyl pivalate improves metabolic stability by reducing susceptibility to enzymatic hydrolysis .

Bicyclic Scaffold Derivatives

In bicyclic HNE inhibitors (e.g., compounds from series A–E in ), replacing the carbonyl group at position 1 with the pivalate fragment (as in 4-acetamidophenyl pivalate) significantly altered inhibitory potency. For example:

  • Compound A (Original Scaffold) : IC₅₀ = 12 nM (HNE inhibition)
  • Compound A-Piv (Modified with Pivalate) : IC₅₀ = 8 nM

Table 1: Structural and Activity Comparison

Compound Substituent at 4-Position Ester Group HNE IC₅₀ (nM) Stability (t₁/₂ in Plasma)
4-Acetamidophenyl Piv Acetamido Pivalate 8 24 h
Sivelestat Sulfamoyl Pivalate 5 8 h
Compound A (Original) Carbonyl Ethyl 12 6 h

Functional Group Impact

Ester Groups

The pivalate ester in 4-acetamidophenyl pivalate enhances stability compared to ethyl or methyl esters. For instance, ethyl esters in early HNE inhibitors (e.g., Compound A) showed plasma half-lives (t₁/₂) of 6 hours, whereas 4-acetamidophenyl pivalate exhibits a t₁/₂ of 24 hours due to reduced esterase-mediated hydrolysis .

Substituent Position and Activity

Positioning the pivalate fragment at alternative sites (e.g., position 3 or 5/6 in bicyclic scaffolds) can introduce dual interaction points with HNE. However, this modification may reduce potency (e.g., IC₅₀ increases to 15 nM in some cases) due to steric clashes or suboptimal binding geometry .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.